Phenoxybenzamine Hydrochloride

Description

Historical Context and Evolution of Phenoxybenzamine (B1677643) Hydrochloride in Pharmacology

Phenoxybenzamine hydrochloride has a rich history, marked by its foundational role in understanding adrenergic receptor pharmacology and its evolving clinical applications. Its distinct mechanism of action has consistently placed it at the forefront of research into the sympathetic nervous system and various physiological processes.

This compound received approval from the United States Food and Drug Administration (FDA) in 1953, primarily for the management of hypertensive emergencies, especially those associated with pheochromocytoma plos.org. Its initial use focused on controlling paroxysmal hypertension and excessive sweating linked to this catecholamine-secreting tumor nih.govdrugbank.com. Beyond its use in pheochromocytoma, early research explored its utility in other conditions characterized by elevated alpha-adrenergic tone. For instance, it was first employed in 1976 for the treatment of benign prostate hyperplasia (BPH) due to its capacity for alpha-adrenergic blockade, though its use for this condition has since largely diminished in favor of more selective agents nih.gov.

Academic inquiry also extended to its potential in addressing neuropathic pain syndromes, such as Complex Regional Pain Syndrome (CRPS), where its alpha-adrenergic antagonist activity was investigated for its ability to counteract mediators of the sympathetic nervous system plos.orgfortunejournals.comnih.gov. Intriguingly, phenoxybenzamine was also studied for its potential as a male contraceptive. This research stemmed from its observed ability to induce aspermia by blocking alpha-1 adrenoceptors located in the longitudinal muscles of the vas deferens, an effect noted to be reversible nih.govwikipedia.orgscientiaricerca.com.

Over time, the clinical landscape for this compound has undergone significant shifts. While it remained a cornerstone for preoperative preparation in pheochromocytoma for decades, there has been a notable trend towards the use of selective alpha-1 blockers (e.g., doxazosin, prazosin (B1663645), terazosin) and calcium channel blockers. This transition is primarily driven by the comparatively higher cost of phenoxybenzamine and its more pronounced and prolonged side effects, particularly postoperative hypotension uu.nlveeva.comasean-endocrinejournal.orgresearchgate.net.

Despite these shifts in primary clinical utility, academic and investigational research into phenoxybenzamine has expanded into new and unexpected areas. A significant discovery has been its histone deacetylase (HDAC) inhibitory activity, specifically targeting isoforms 5, 6, and 9 plos.orgfortunejournals.com. This finding has opened new avenues for research into its potential anti-tumor properties, given the critical role of HDACs in the progression of malignant diseases plos.orgfortunejournals.commedchemexpress.com. Furthermore, phenoxybenzamine has been investigated for neuroprotective effects, demonstrating a reduction in neuronal cell death in models of oxygen glucose deprivation and showing improvements in neurological outcomes in rat models of severe traumatic brain injury medchemexpress.commdpi.com. Its vasodilatory effects have also led to studies exploring its application in conditions such as hypoplastic left heart syndrome nih.govresearchgate.net.

Overview of this compound as an Alpha-Adrenergic Antagonist

The pharmacological profile of this compound is defined by its distinctive interaction with alpha-adrenergic receptors, setting it apart from many other adrenergic antagonists.

Phenoxybenzamine is characterized as a non-selective, irreversible alpha-adrenergic antagonist nih.govdrugbank.comwikipedia.orgmedchemexpress.comresearchgate.netijpsjournal.comguidetopharmacology.orgmims.compatsnap.com. This means it binds to and blocks both alpha-1 (α1) and alpha-2 (α2) adrenergic receptors, although it exhibits a slightly higher affinity for the α1 subtype nih.govresearchgate.netpatsnap.com.

The mechanism of action involves the formation of a stable, permanent covalent bond with a component of the alpha-adrenergic receptor nih.govwikipedia.orgasean-endocrinejournal.orgmdpi.comresearchgate.netmims.compatsnap.comresearchgate.net. This covalent linkage is thought to occur through the alkylation of the receptor, likely involving a cysteine residue in transmembrane helix 3 (specifically at position 3.36), by a highly reactive carbonium ion that forms from the tertiary amine moiety of phenoxybenzamine nih.govwikipedia.orgasean-endocrinejournal.orgresearchgate.netresearchgate.net. This irreversible binding prevents endogenous catecholamines, such as adrenaline (epinephrine) and noradrenaline (norepinephrine), from binding to and activating their respective receptors nih.govwikipedia.orgpatsnap.com.

Table 1: Key Binding Characteristics of this compound

| Characteristic | Description |

| Receptor Selectivity | Non-selective (blocks α1 and α2 adrenergic receptors) nih.govresearchgate.netpatsnap.com |

| Binding Reversibility | Irreversible nih.govdrugbank.comwikipedia.orgmedchemexpress.comresearchgate.netijpsjournal.comguidetopharmacology.orgmims.compatsnap.com |

| Binding Mechanism | Covalent bond formation with receptor components (e.g., cysteine residue) nih.govwikipedia.orgasean-endocrinejournal.orgpatsnap.comresearchgate.netresearchgate.net |

| Primary Effect | Prevents binding and activation by endogenous catecholamines (adrenaline, noradrenaline) nih.govwikipedia.orgpatsnap.com |

The irreversible and non-competitive nature of phenoxybenzamine's binding has profound implications for research. Unlike competitive antagonists, whose effects can be overcome by increasing the concentration of the agonist, the blockade produced by phenoxybenzamine persists until new alpha-adrenergic receptors are synthesized by the cell mdpi.compatsnap.com. This process of de novo receptor synthesis can take several days, meaning the pharmacological effect of phenoxybenzamine can last significantly longer than its metabolic half-life, which is approximately 24 hours mdpi.commims.commims.com. Studies have shown that only about 50% of α1 receptors may recover as long as eight days after a single administration mdpi.com.

This prolonged and non-competitive blockade makes phenoxybenzamine a valuable tool in experimental settings where sustained receptor inhibition is necessary. For example, it is particularly useful in studies aiming to simulate conditions where massive surges of pressor amines might occur, such as during surgical manipulation of pheochromocytoma, allowing researchers to study the consequences of prolonged adrenergic blockade wikipedia.orgasean-endocrinejournal.orgresearchgate.net.

Furthermore, the irreversible binding characteristic enables detailed investigations into receptor turnover rates and the long-term adaptive responses of adrenergic systems to sustained antagonism mdpi.com. Researchers have leveraged phenoxybenzamine to probe the structural aspects of adrenergic receptors, demonstrating, for instance, that specific cysteine residues within transmembrane domains (like Cys at position 3.36) are critical for its covalent interaction. Mutation studies involving these residues have provided insights into the helical orientation of transmembrane domains and the precise location of the ligand-binding pocket within G protein-coupled receptors (GPCRs) nih.govresearchgate.net.

The non-competitive, covalent modification of alpha-adrenergic receptors by phenoxybenzamine distinguishes it from other antagonists and allows for the study of receptor reserve and the maximal achievable response to agonists, providing a clearer understanding of receptor function independent of agonist concentration wikipedia.orgresearchgate.net. Its unique binding profile has also been exploited in research exploring its anti-proliferative effects on various cell lines, where prolonged receptor modulation or even newly discovered off-target mechanisms, such as HDAC inhibition, might be at play plos.orgmedchemexpress.com. Research on phenoxybenzamine continues to inform our understanding of drug-receptor interactions, including allosteric and allotopic modulations and their effects on G protein signaling pathways researchgate.net.

Table 2: Implications of Covalent Binding in Research

| Research Area | Implication of Irreversible Binding |

| Receptor Turnover Studies | Allows tracking the synthesis of new receptors as old ones are permanently blocked, informing receptor dynamics mdpi.com |

| Sustained Inhibition Models | Facilitates studies requiring prolonged adrenergic blockade, e.g., simulating catecholamine surges wikipedia.orgasean-endocrinejournal.orgresearchgate.net |

| Receptor Structural Analysis | Enables identification of crucial binding residues (e.g., cysteine 3.36) and elucidation of transmembrane helix orientation nih.govresearchgate.net |

| Receptor Reserve Studies | Aids in understanding non-competitive antagonism and its impact on maximal agonist response wikipedia.orgresearchgate.net |

| Off-target Mechanism Exploration | Used to investigate other cellular effects, like HDAC inhibition, alongside adrenergic blockade plos.orgmedchemexpress.com |

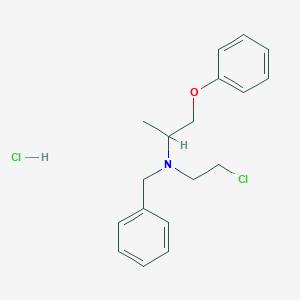

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCPVIWPDJVHAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO.ClH, C18H23Cl2NO | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021127 | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenoxybenzamine hydrochloride is a white crystalline powder. Melting point 137.5-140 °C. Used as an antihypertensive drug. | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

45.8 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 65.3 °F (NTP, 1992) | |

| Record name | SID855636 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

63-92-3 | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1IEG24OHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

280 to 284 °F (NTP, 1992) | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Pharmacological Mechanisms of Action of Phenoxybenzamine Hydrochloride

Alpha-Adrenergic Receptor Antagonism

Phenoxybenzamine (B1677643) hydrochloride primarily functions by antagonizing alpha-adrenergic receptors. drugbank.comresearchgate.netnih.gov This antagonism leads to muscle relaxation and widening of blood vessels, which in turn lowers blood pressure. drugbank.com It specifically blocks the activity of endogenous catecholamines such as epinephrine (B1671497) and norepinephrine (B1679862) by preventing their binding to alpha-receptors. wikipedia.orgwikipedia.orgdrugs.com

Non-selective Alpha-1 and Alpha-2 Adrenoceptor Blockade

Phenoxybenzamine is a non-selective alpha-adrenergic blocker, meaning it antagonizes both alpha-1 (α1) and alpha-2 (α2) adrenoceptors. wikipedia.orgresearchgate.netwikipedia.orgnih.gov While it blocks both subtypes, some research suggests it may have a higher affinity for α1-receptors. researchgate.netmdpi.com The blockade of alpha-receptors reduces sympathetic activity, leading to vasodilation, pupil constriction, increased gastrointestinal motility, and glycogen (B147801) synthesis. wikipedia.org

Alpha-1 adrenoceptors are further subdivided into α1A, α1B, and α1D subtypes. capes.gov.br These receptors are located in various tissues, including smooth muscle tissue, the central nervous system, gastrointestinal tract, and endocrine system. nih.gov When phenoxybenzamine blocks α1-adrenoceptors, it causes vasodilation in blood vessels by counteracting the vasoconstriction normally mediated by these receptors. wikipedia.org Studies have identified different affinities for phenoxybenzamine across alpha-1 subtypes, such as the complete inhibition of the α1-High-affinity site in rat ventricular muscle by phenoxybenzamine. nih.gov

Irreversible Binding and "Chemical Sympathectomy"

A distinctive characteristic of phenoxybenzamine hydrochloride is its irreversible binding to alpha-adrenergic receptors, which results in a long-lasting effect often described as "chemical sympathectomy." drugbank.comwikipedia.orgncats.ionih.govpharmacologycanada.orgguidetopharmacology.orgnih.gov

Phenoxybenzamine forms a permanent covalent bond with adrenergic receptors. wikipedia.orgpharmacologycanada.org This irreversible interaction involves the formation of a highly stable linkage, likely through the attack by a cysteine residue at position 3.36 in transmembrane helix 3 of the adrenergic receptor. wikipedia.orgresearchgate.netnih.gov This covalent bond formation is responsible for the drug's prolonged duration of action, which extends beyond its metabolic half-life. drugs.commdpi.compharmacology2000.com Studies involving mutations of cysteine residues in α2A-adrenoceptors have confirmed the critical role of this amino acid in phenoxybenzamine's irreversible binding. researchgate.netnih.gov

The irreversible binding of phenoxybenzamine to alpha-adrenoceptors leads to long-lasting effects on sympathetic tone. nih.govpharmacologycanada.orgguidetopharmacology.orgoup.com The blockade of these receptors persists until new receptor proteins are synthesized, a process that can take days. pharmacology2000.com The demonstrable effects of phenoxybenzamine, even after intravenous administration, can last for at least 3 to 4 days, and the effects of daily administration can be cumulative for nearly a week. ncats.iodrugs.comnih.govmims.com This sustained antagonism of alpha-receptors contributes to a maintained reduction in peripheral vascular resistance and blood pressure. researchgate.netncats.io

Downstream Signaling Pathway Modulation

This compound's primary action as an α-1 adrenergic receptor antagonist leads to significant modulation of intracellular signaling cascades. Alpha-1 adrenergic receptors are typically coupled to a heterotrimeric G protein, specifically Gq. Activation of Gq, in turn, stimulates phospholipase C (PLC) activity, which then initiates a cascade involving the production of inositol (B14025) trisphosphate (IP3) and the subsequent increase in intracellular calcium mims.com. This rise in intracellular calcium leads to the activation of protein kinase C (PKC) mims.com. By forming an irreversible covalent bond with α-adrenergic receptors, this compound effectively blocks this entire sequence, thus modulating the downstream signaling pathway mims.comscience.gov.

Impact on Phospholipase C Activity

This compound directly influences phospholipase C (PLC) activity through its non-competitive antagonism of α-1 adrenoceptors science.gov. The α1-adrenoceptor is known to couple to the Gq/PLC pathway, and the blocking action of this compound inhibits this activation vu.edu.au. Research indicates that this compound can affect PLC activity in contexts where Gq protein signaling is involved dntb.gov.uafishersci.catheinterstellarplan.com. For instance, studies have explored its impact on signaling pathways in specific cellular systems where alpha-adrenoceptor-mediated PLC activation plays a role dntb.gov.ua.

Regulation of Intracellular Calcium

A critical downstream effect of this compound's action is its influence on intracellular calcium levels. It is understood to reduce arterial pressure by inhibiting norepinephrine-mediated increases in intracellular calcium within vascular smooth muscle cells nih.gov. Since α-1 adrenergic receptor activation typically leads to an increase in intracellular calcium, this compound, as an antagonist, directly blocks this calcium mobilization mims.com.

Non-Adrenergic Receptor Interactions

This compound exhibits interactions with various non-adrenergic receptors, expanding its pharmacological profile beyond its well-known α-adrenergic antagonism.

Serotonin (B10506) 5-HT2A Receptor Antagonism

This compound has been identified as an alkylating agent capable of inactivating the serotonin 5-HT2A receptor. This interaction suggests a broader spectrum of action beyond adrenergic systems. Functional studies have demonstrated that this compound can influence signaling pathways coupled to 5-HT2A receptors, including those involving phospholipase C and phospholipase A2. For instance, tryptamine-induced vasoconstriction, which is mediated via 5-HT2A receptors, involves phospholipase pathways and can be influenced by related inhibitors. This indicates a complex interplay between this compound and serotonergic systems.

Histone Deacetylase (HDAC) Inhibitory Activity

Emerging research has revealed that this compound possesses histone deacetylase (HDAC) inhibitory activity fishersci.ca. HDACs are a class of enzymes that remove acetyl groups from histone proteins, thereby playing a crucial role in gene expression regulation.

While this compound has been shown to exhibit general HDAC inhibitory activity, detailed research findings specifically delineating its inhibitory effects on individual HDAC isoforms, such as HDAC5, HDAC6, and HDAC9, are still under investigation. However, its high connectivity score with known HDAC inhibitors, such as trichostatin A, provides strong evidence for this class of activity. Further studies are anticipated to fully elucidate the specific spectrum of HDAC isoforms targeted by this compound.

Implications for Gene Expression and Cellular Processes

Recent detailed research has uncovered that this compound possesses significant histone deacetylase (HDAC) inhibitory activity nih.govbiorxiv.orgfortunejournals.comresearchgate.net. Specifically, isoforms 5, 6, and 9 of histone deacetylase have shown the highest sensitivity to inhibition by phenoxybenzamine nih.gov. This inhibitory activity has implications for various cellular processes, including gene expression nih.govbiorxiv.orgfortunejournals.comresearchgate.net.

Studies utilizing gene expression signatures in malignant cell lines have demonstrated that phenoxybenzamine exhibits anti-proliferative activity, suppressing the growth, invasion, and migration of human tumor cell cultures nih.govbiorxiv.orgfortunejournals.comresearchgate.net. The most sensitive cell types observed included non-small-cell lung, lymphoma, myeloma, ovarian, and prostate cell cultures fortunejournals.com. Furthermore, its gene expression signature is consistent with anti-inflammatory and immunomodulatory activities biorxiv.orgfortunejournals.comresearchgate.net. Phenoxybenzamine's gene expression profiles have shown strong similarities to those induced by glucocorticoid agonists, despite lacking a steroid chemical structure biorxiv.orgfortunejournals.comresearchgate.net. Its signatures also align with agents known to suppress tumor proliferation, such as protein kinase C inhibitors, Heat Shock Protein inhibitors, epidermal growth factor receptor inhibitors, and glycogen synthase kinase inhibitors biorxiv.orgresearchgate.net.

Table 2: this compound Effects on Gene Expression and Cellular Processes

| Cellular Target/Process | Effect | Research Findings |

| Histone Deacetylase (HDAC) | Inhibition | Most sensitive isoforms: HDAC5, HDAC6, HDAC9 nih.gov |

| Tumor Cell Proliferation | Suppression | Inhibits growth, invasion, and migration in human tumor cell cultures, including non-small-cell lung, lymphoma, myeloma, ovarian, and prostate cell types nih.govbiorxiv.orgfortunejournals.comresearchgate.net |

| Gene Expression Signatures | Modulation/Similarity | Exhibits signatures highly similar to glucocorticoid agonists biorxiv.orgfortunejournals.comresearchgate.net; Consistent with suppressors of tumor proliferation (e.g., protein kinase C inhibitors, Heat Shock Protein inhibitors, epidermal growth factor receptor inhibitors, glycogen synthase kinase inhibitors) biorxiv.orgresearchgate.net |

| Inflammation/Immunomodulation | Anti-inflammatory/Immunomodulatory | Gene expression signatures align with these activities biorxiv.orgfortunejournals.comresearchgate.net |

Pharmacodynamics in Physiological Systems

Phenoxybenzamine's irreversible alpha-adrenergic blockade leads to distinct and measurable pharmacodynamic effects across various physiological systems.

Cardiovascular System Effects

The cardiovascular system is significantly impacted by phenoxybenzamine's alpha-blocking actions, primarily through its effects on vascular tone, heart rate, and cardiac output wikipedia.orgdrugs.comresearchgate.netuomustansiriyah.edu.iqnih.govdrugbank.combayviewrx.commims.commedicaldialogues.inncats.iocambridge.orgresearchgate.netdrugs.com.

Phenoxybenzamine blocks alpha-adrenergic receptors located in the smooth muscle walls of blood vessels wikipedia.orgdrugs.comdrugbank.com. This blockade prevents the vasoconstrictive effects normally induced by norepinephrine and epinephrine, leading to relaxation of vascular smooth muscle wikipedia.orgdrugs.comuomustansiriyah.edu.iqmedicaldialogues.in. The resulting vasodilation causes a substantial reduction in peripheral vascular resistance and systemic vascular resistance (SVR) researchgate.netuomustansiriyah.edu.iqnih.govbayviewrx.commedicaldialogues.in. This decrease in vascular resistance contributes directly to a lowering of both supine and erect blood pressures drugbank.commedicaldialogues.inncats.io. The vasodilation also increases blood flow to the skin, mucosa, and abdominal viscera drugs.comdrugbank.comncats.io. Phenoxybenzamine can reverse the pressor effect of epinephrine drugs.com.

A notable physiological consequence of phenoxybenzamine-induced vasodilation and subsequent reduction in blood pressure is the activation of the baroreceptor reflex wikipedia.orgdrugs.comuomustansiriyah.edu.iqnih.govmedicaldialogues.inresearchgate.net. The drop in blood pressure triggers the baroreceptors, leading to a compensatory increase in sympathetic tone and enhanced secretion of catecholamines uomustansiriyah.edu.iqnih.govresearchgate.net. These circulating catecholamines then act on the unopposed beta-adrenergic receptors in the heart, resulting in reflex tachycardia (an increased heart rate) wikipedia.orgdrugs.comuomustansiriyah.edu.iqnih.govmedicaldialogues.inresearchgate.net.

Phenoxybenzamine's effects on cardiac output are multifaceted. By obstructing presynaptic inhibitory alpha-2 receptors located in the heart, the drug can reduce the reuptake inhibition of myocardial norepinephrine, leading to increased local norepinephrine release uomustansiriyah.edu.iqresearchgate.net. This enhanced norepinephrine then stimulates beta-1 receptors on the heart, which can contribute to an increased cardiac output uomustansiriyah.edu.iqresearchgate.net. In conditions where a fall in peripheral resistance is beneficial, phenoxybenzamine can allow cardiac output to increase nih.gov. However, the reduction in preload resulting from vasodilation may, in some instances, lead to a reduction in cardiac output, although patients with pre-existing cardiac failure might exhibit an increase in cardiac output cambridge.org.

Table 3: this compound Cardiovascular System Effects

| Cardiovascular Parameter | Effect | Mechanism/Observation |

| Peripheral Vascular Resistance | Reduction | Blockade of alpha-1 adrenoceptors in blood vessel walls causes smooth muscle relaxation and vasodilation wikipedia.orgdrugs.comresearchgate.netuomustansiriyah.edu.iqnih.govdrugbank.combayviewrx.commedicaldialogues.in. Leads to a decrease in systemic vascular resistance (SVR) researchgate.netnih.gov. |

| Blood Pressure | Lowering | Direct consequence of peripheral vasodilation and reduced vascular resistance, affecting both supine and erect pressures wikipedia.orgdrugs.comnih.govdrugbank.commedicaldialogues.inncats.io. Reverses epinephrine's pressor effect drugs.com. |

| Reflex Tachycardia | Induction | Occurs due to baroreceptor reflex activation secondary to lowered blood pressure, leading to increased sympathetic tone and catecholamine release that stimulates beta-adrenergic receptors in the heart wikipedia.orgdrugs.comuomustansiriyah.edu.iqnih.govmedicaldialogues.inresearchgate.net. |

| Cardiac Output | Modulation | May increase by blocking presynaptic inhibitory alpha-2 receptors, enhancing norepinephrine release to stimulate myocardial beta-1 receptors uomustansiriyah.edu.iqresearchgate.net. Can improve when peripheral resistance falls nih.gov. Reduction in preload may decrease cardiac output, but may increase in cardiac failure patients cambridge.org. |

| Blood Flow | Increase | Specifically to the skin, mucosa, and abdominal viscera due to vasodilation drugs.comdrugbank.comncats.io. |

Urogenital System Effects

In the urogenital system, phenoxybenzamine's pharmacodynamic actions involve a long-lasting noncompetitive alpha blockade in the smooth muscles and endocrine glands nih.gov. This mechanism leads to the relaxation of the urethra and an increase in the bladder opening, facilitating easier emptying of the bladder nih.govmims.commedicaldialogues.in. Research, including studies in canines, has demonstrated that this compound can significantly lower resting urethral pressure, while not directly altering intravesical pressure when administered alone nih.gov. This property renders it useful in managing various micturition issues, such as those associated with neurogenic bladder dysfunction, functional outlet obstruction, and partial prostate obstruction medicaldialogues.innih.gov. The combined use of phenoxybenzamine with bethanechol (B1168659) has been observed to increase intravesical pressure and further decrease urethral pressure, suggesting a potential synergistic effect for managing conditions like atony of the bladder nih.gov.

Table 4: this compound Urogenital System Effects

| Urogenital Parameter | Effect | Mechanism/Observation |

| Urethral Function | Relaxation and Increased Bladder Opening | Achieved through long-lasting noncompetitive alpha blockade in smooth muscles and endocrine glands of the urogenital tract nih.govmims.commedicaldialogues.in. Facilitates easier bladder emptying nih.govmims.commedicaldialogues.in. |

| Urethral Pressure | Lowering | A dose of 0.5 mg/kg body weight significantly lowers resting urethral pressure (observed in canine studies) nih.gov. |

| Intravesical Pressure | No direct change (alone); Increase (with bethanechol) | When administered alone, no change in intravesical pressure was observed at 0.5 mg/kg (canine studies) nih.gov. Combination with bethanechol can increase intravesical pressure, suggesting utility for bladder atony nih.gov. |

| Micturition | Improvement | Used for issues like neurogenic bladder dysfunction, functional outlet obstruction, and partial prostate obstruction medicaldialogues.innih.gov. |

Relaxation of Urethral Smooth Muscle

The predominant mechanism underlying urethral resistance is alpha-adrenergic activity in smooth muscle nih.gov. This compound exerts its effect in the urogenital system by producing a long-lasting, noncompetitive alpha blockade of postganglionic synapses present in smooth muscles and exocrine glands uni.lu. This alpha-adrenergic blockade directly leads to the relaxation of the urethral smooth muscle uni.lu. This relaxation facilitates an increase in the bladder opening, which in turn aids in easier bladder emptying uni.lu. Research has demonstrated that phenoxybenzamine can significantly lower resting urethral pressure nih.gov. Its ability to decrease urethral resistance has led to its empirical recommendation for facilitating voiding in canines with upper motor neuron lesions or spinal cord injuries.

Effects on Ejaculatory Function

This compound is recognized for its notable impact on ejaculatory function, specifically causing inhibition of ejaculation guidetopharmacology.orgguidetoimmunopharmacology.org. This effect is attributed to the alpha-1 adrenoceptor blockade within the longitudinal muscles of the vas deferens, ampulla, and ejaculatory ducts mims.com. The compound can block ejaculation without compromising semen quality or the ability to achieve orgasm, and this effect is entirely reversible mims.com. Studies have indicated that a daily administration of 20 mg can lead to aspermia due to the paralyzing effects on these structures involved in ejaculation mims.com. These specific actions have led to investigations into phenoxybenzamine's potential utility as a male contraceptive and in the management of premature ejaculation mims.com.

Central Nervous System Penetration and Effects

As a non-selective alpha-adrenergic receptor antagonist, this compound influences both postsynaptic alpha-1 and presynaptic alpha-2 receptors within the nervous system, thereby reducing sympathetic activity mims.com. The observed effects on the central nervous system include drowsiness and fatigue guidetopharmacology.orgguidetoimmunopharmacology.org. Furthermore, studies involving antagonism by phenoxybenzamine suggest the involvement of central alpha-1 adrenoceptors in mediating effects such as the inhibition of exploratory activity. These observations imply a degree of central nervous system penetration, allowing the compound to exert these direct effects on brain function mims.com.

Other Systemic Effects

This compound is a potent, long-acting adrenergic alpha-receptor blocking agent guidetopharmacology.orgguidetoimmunopharmacology.org capable of inducing and maintaining "chemical sympathectomy" guidetopharmacology.orgguidetoimmunopharmacology.org. Its irreversible binding to alpha-adrenergic receptors prevents the normal vasoconstrictive actions of catecholamines, leading to a significant decrease in systemic vascular resistance and a subsequent reduction in blood pressure uni.lumims.comguidetoimmunopharmacology.org. This vasodilation enhances blood flow to the skin, mucous membranes, and abdominal viscera guidetopharmacology.orgguidetoimmunopharmacology.org.

A common systemic response to the vasodilatory effects of phenoxybenzamine is reflex tachycardia uni.lumims.comguidetopharmacology.orgguidetoimmunopharmacology.org. This occurs as a compensatory mechanism where baroreceptors sense the drop in blood pressure and trigger an increase in sympathetic tone, resulting in an elevated heart rate uni.lumims.com. To manage this reflex tachycardia, phenoxybenzamine is often administered concomitantly with a beta-adrenergic antagonist uni.luguidetopharmacology.org.

Beyond its cardiovascular actions, phenoxybenzamine can also lead to other systemic manifestations of alpha-adrenergic blockade. These include nasal congestion, miosis (constriction of pupils), and an increase in gastrointestinal tract motility and secretions mims.comguidetopharmacology.orgguidetoimmunopharmacology.org. Additionally, phenoxybenzamine exhibits irreversible antagonist and weak partial agonist properties at the serotonin 5-HT2A receptor mims.com. This 5-HT2A receptor antagonism is of particular pharmacological interest, as it has been noted for its potential relevance in conditions such as carcinoid tumors mims.com.

Preclinical Research and in Vitro / in Vivo Studies of Phenoxybenzamine Hydrochloride

Studies on Adrenergic Receptor Characterization and Binding Kinetics

Phenoxybenzamine (B1677643) hydrochloride binds covalently and irreversibly to alpha-adrenergic receptors (α-ARs), inhibiting them wikipedia.orgmims.comcaymanchem.com. This irreversible binding mechanism is a key characteristic, where the drug remains permanently bound to the receptor, preventing adrenaline and noradrenaline from binding wikipedia.org. Studies have shown that the reversal of phenoxybenzamine's effect depends on the synthesis of new receptors rather than the metabolism of the drug itself mdpi.com. For example, studies demonstrated that only 50% of α-1 receptors had recovered eight days after a single administration of phenoxybenzamine mdpi.com.

In terms of binding kinetics and selectivity, phenoxybenzamine acts as an antagonist of α-adrenergic receptors. It inhibits norepinephrine-induced inositol (B14025) phosphate (B84403) formation in HEK293 cells expressing α1-ARs, with EC50 values ranging from 125.9 to 316.2 nM caymanchem.com. Furthermore, it demonstrates radioligand binding to α2A-, α2B-, and α2C-ARs in CHO cell membranes, exhibiting Ki values of 60, 10, and 60 nM, respectively caymanchem.com. Research indicates that the binding of phenoxybenzamine is a saturable process, with studies on rat liver plasma membranes showing 1600 fmol/mg of membrane protein binding sites capes.gov.br. The specificity of its binding aligns with typical alpha-adrenergic receptor characteristics, and its binding has shown stereospecificity, with the R(+) isomer demonstrating significantly higher affinity than the S(−) isomer capes.gov.br. An accessible cysteine residue in transmembrane 3 (C(3.36)) of alpha(2)-ARs has been suggested as a possible site for the phenoxybenzamine interaction, with irreversible binding reducing ligand binding capacity in alpha(2A)-, alpha(2B)-, and alpha(2C)-ARs by 81%, 96%, and 77% respectively researchgate.netnih.gov. Mutations at this site can lead to resistance to phenoxybenzamine inactivation nih.gov.

Phenoxybenzamine also affects various physiological responses mediated by adrenergic receptors. For instance, it can decrease norepinephrine-, histamine-, and calcium-induced contractions in isolated rabbit aortic strips at concentrations between 0.5 and 5 µM caymanchem.com.

Investigation of Anti-proliferative and Anti-tumor Activities

Phenoxybenzamine hydrochloride has demonstrated significant anti-proliferative and anti-tumor activities across various preclinical studies researchgate.netnih.govchemsrc.com.

In vitro studies have shown that this compound inhibits the proliferation of several human tumor cell lines researchgate.netnih.govbiorxiv.orgfortunepublish.com. The most sensitive cell lines observed include non-small-cell lung cancer, lymphoma, myeloma, ovarian cancer, and prostate cancer cell cultures researchgate.netbiorxiv.orgfortunepublish.com. Specifically, this compound (0.1-100 µM) markedly inhibited the proliferation of U251 and U87MG glioma cells over 96 hours medchemexpress.commedchemexpress.com. At 10 µM, the inhibition rates were 26.5% for U251 cells and 27.3% for U87MG cells chemsrc.commedchemexpress.com. Furthermore, this compound at 10 µM inhibited the migration and invasion of U251 and U87MG cells, with observed inhibition rates of 28.6% and 39.8% for migration in U251 and U87MG respectively chemsrc.commedchemexpress.com. Invasion properties were also attenuated, with the number of invaded cells per field declining from 365 to 132 (36.2%) for U251 and 444 to 298 (67.1%) for U87MG at 10 µM medchemexpress.com. The compound also inhibited the self-renewal of glioma stem-like cells and activated LINGO-1 while inhibiting the TrkB-Akt pathway chemsrc.commedchemexpress.commedchemexpress.comglpbio.com.

Here is a summary of the in vitro anti-tumor activity of this compound on human cell cultures:

| Cell Line (Tumor Type) | Concentration | Incubation Time | Effect Observed | Inhibition Rate / Result | Key Pathway Modulation |

| U251 (Glioma) | 0.1-100 µM | 96 h | Proliferation Inhibition | 26.5% at 10 µM | |

| U87MG (Glioma) | 0.1-100 µM | 96 h | Proliferation Inhibition | 27.3% at 10 µM | |

| U251 (Glioma) | 10 µM | 24 h | Migration Inhibition | 28.6% | TrkB-Akt pathway inhibition, LINGO-1 activation chemsrc.commedchemexpress.commedchemexpress.com |

| U87MG (Glioma) | 10 µM | 24 h | Migration Inhibition | 39.8% | TrkB-Akt pathway inhibition, LINGO-1 activation chemsrc.commedchemexpress.commedchemexpress.com |

| U251 (Glioma) | 10 µM | 72 h | Invasion Attenuation | Cells/field decreased from 365 to 132 (36.2%) | TrkB-Akt pathway inhibition, LINGO-1 activation chemsrc.commedchemexpress.commedchemexpress.com |

| U87MG (Glioma) | 10 µM | 72 h | Invasion Attenuation | Cells/field decreased from 444 to 298 (67.1%) | TrkB-Akt pathway inhibition, LINGO-1 activation chemsrc.commedchemexpress.commedchemexpress.com |

| Non-small-cell lung cancer, Lymphoma, Myeloma, Ovarian, Prostate | Not specified | Not specified | Proliferation Inhibition | Most sensitivity observed | researchgate.netbiorxiv.orgfortunepublish.com |

| Lymphoma, Breast, Lung (Various) | 29.5-99.8 µM | Not specified | Proliferation Inhibition | IC50 values ranging from 29.5 to 99.8 µM | caymanchem.com |

In vivo studies have supported the anti-tumorigenic effects of this compound. In nude mice bearing U87MG glioma xenografts, subcutaneous injection of 20 nM this compound at a 2-day interval for 26 days effectively suppressed tumorigenesis and significantly decreased the cell density in the xenografts chemsrc.commedchemexpress.commedchemexpress.comglpbio.comchemsrc.com.

A significant finding in cancer research involving this compound is its histone deacetylase (HDAC) inhibitory activity researchgate.netnih.govbiorxiv.orgfortunepublish.comresearchgate.net. In vitro assays have confirmed this activity across several classes of HDACs, with the most pronounced inhibition observed on HDACs 5, 6, and 9 researchgate.netnih.govbiorxiv.orgfortunepublish.comresearchgate.net. The importance of elevated levels of these HDAC isoforms as biomarkers for poor prognosis in human malignant diseases, coupled with the recognized tumor growth suppression achieved through their inhibition, suggests a potential for this compound in new clinical applications nih.gov. Gene expression signatures of phenoxybenzamine have been found to be highly similar to those of known HDAC inhibitors such as suberanilohydroxamic acid (SAHA) and trichostatin A (TSA) researchgate.netbiorxiv.orgfortunepublish.com. This consistency further supports its role as an HDAC inhibitor and its potential for suppressing tumor expansion through various mechanisms researchgate.netbiorxiv.orgfortunepublish.com.

Neuroprotective Research

This compound has been investigated for its neuroprotective capabilities, particularly in models of neurological injury.

In rat models of severe traumatic brain injury (TBI), this compound has demonstrated neuroprotective effects mdpi.comcaymanchem.comchemsrc.commedchemexpress.comglpbio.comchemsrc.comnih.govnih.govtargetmol.com. When administered intravenously at 1.0 mg/kg daily for 30 days, this compound-treated rats showed significant improvements in neurological severity scores (NSS) and foot fault assessments on days 14, 21, and 30 post-injury chemsrc.commedchemexpress.commedchemexpress.comglpbio.comchemsrc.comtargetmol.com. The compound also reduced cognitive impairment associated with severe TBI medchemexpress.commedchemexpress.com.

In studies using rat hippocampal slice cultures exposed to oxygen glucose deprivation (OGD), a model for ischemic injury, phenoxybenzamine reduced neuronal death across a broad dose range (0.1 µM–1 mM) and showed efficacy when administered up to 16 hours post-OGD mdpi.comnih.gov. At 100 µM, this compound preserved primary neurons within the CA1, CA3, and dentate gyrus regions and produced a robust neuroprotective effect, preventing neuronal death from OGD when delivered at 2, 4, and 8 hours post-OGD nih.govglpbio.comchemsrc.com.

Furthermore, investigations into gene expression changes in the cortex following TBI revealed that phenoxybenzamine-treated animals had significantly lower expression of pro-inflammatory signaling proteins such as CCL2, IL1β, and MyD88 at 32 hours post-TBI medchemexpress.comnih.govnih.gov. This suggests that phenoxybenzamine may exert its neuroprotective effect by reducing neuroinflammation after TBI mdpi.commedchemexpress.comnih.govnih.gov. The neuroprotective effect is believed to be a direct result of its α-1 and α-2 adrenergic receptor antagonism, which blocks the secondary effects of norepinephrine (B1679862) signaling in the brain mdpi.com.

Reduction of Neuronal Death in In Vitro Models

In in vitro models, this compound has shown a notable capacity to reduce neuronal death. Specifically, studies using rat hippocampal slice cultures exposed to oxygen glucose deprivation (OGD) revealed that phenoxybenzamine significantly decreased neuronal death nih.govnih.gov. This neuroprotective effect was observed across a broad dose range, from 0.1 µM to 1 mM, and maintained efficacy even when administered up to 16 hours following OGD nih.govnih.gov. The neuroprotective actions of phenoxybenzamine may stem from its α-1 and α-2 antagonism, which is thought to block the secondary effects of norepinephrine signaling in the brain nih.gov.

The following table summarizes the key findings regarding phenoxybenzamine's neuroprotective effects in vitro:

| Model | Treatment Concentration Range | Efficacy Time Window | Observed Effect |

| Rat Hippocampal Slice Cultures (OGD) | 0.1 µM – 1 mM | Up to 16 hours post-OGD | Reduced neuronal death in CA1, CA3, and DG regions nih.govnih.gov |

Studies on Specific Physiological Responses

Beyond its established adrenergic blocking effects, phenoxybenzamine has been investigated for its influence on specific physiological responses, particularly gastrointestinal motility and its potential role in stress-induced disorders.

Gastrointestinal Motility Research

Research into the effects of phenoxybenzamine on gastrointestinal motility has explored its interactions with the autonomic nervous system. It was hypothesized that phenoxybenzamine, as an alpha-adrenoceptor antagonist, could counteract sympathetically-driven reductions in gastrointestinal motility and decrease the tone of various intestinal sphincters scialert.net. However, a study examining the impact of phenoxybenzamine on stress-induced defecation in rats showed no significant differences in the frequency and weight of faecal pellets between treated and control groups scialert.netscialert.netresearchgate.net. Furthermore, earlier studies indicated that phenoxybenzamine could abolish 5-hydroxytryptamine (5-HT)-induced cerebral artery contractions scialert.net. In guinea pig isolated ileum preparations, alpha-adrenoceptor blocking agents like phenoxybenzamine have been observed to increase acetylcholine (B1216132) output during high-frequency transmural nerve stimulation researchgate.net. Phenoxybenzamine has also demonstrated effects on urethral function, leading to a significant lowering of resting urethral pressure in dogs nih.gov.

Impact on Stress-Induced Disorders

The impact of phenoxybenzamine on stress-induced disorders has been a focus of preclinical investigation. A study in rats specifically evaluated its potential therapeutic effects on stress-induced defecation, although no significant differences were observed in the measured outcomes between treated and control animals scialert.netscialert.netresearchgate.net. More compellingly, phenoxybenzamine has shown neuroprotective properties in a rat model of severe traumatic brain injury (TBI) medchemexpress.comnih.govnih.gov. Administration of phenoxybenzamine following TBI resulted in significant improvements in neurological severity scoring and foot fault assessments medchemexpress.comnih.gov. Cognitive impairment associated with severe TBI was also reduced in treated animals, and there was a decrease in the expression of pro-inflammatory genes in the cortex post-TBI medchemexpress.comnih.gov. This suggests that phenoxybenzamine may exert its neuroprotective effects, in part, by reducing neuroinflammation after TBI nih.gov. Additionally, research suggests its potential to mitigate the adverse effects of noise pollution, as evidenced by a reduction in markers of inflammation and oxidative stress in the heart and brain of mice researchgate.net.

Toxicological and Carcinogenicity Studies

Toxicological and carcinogenicity studies are critical for understanding the long-term safety profile of any compound. This compound has been classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) targetmol.comnih.govfishersci.comscbt.com. The International Agency for Research on Cancer (IARC) has also categorized this compound as Group 2B, indicating it is possibly carcinogenic to humans fishersci.comscbt.com.

In Vitro Mutagenicity Assays (Ames Test, Mouse Lymphoma Assay)

In vitro mutagenicity assays, such as the Ames test and the mouse lymphoma assay, are used to assess a compound's potential to induce genetic mutations. This compound demonstrated in vitro mutagenic activity in both the Ames test and the mouse lymphoma assay nih.govfortunejournals.comfda.govnih.govjetir.orgrxlist.comfda.govnih.govfortunejournals.comeuropa.eu.

The results of these in vitro assays are summarized below:

| Assay | Result |

| Ames Test | Positive (mutagenic activity) nih.govfortunejournals.comfda.govnih.govjetir.orgrxlist.comfda.govnih.govfortunejournals.comeuropa.eu |

| Mouse Lymphoma Assay | Positive (mutagenic activity) nih.govfortunejournals.comfda.govnih.govjetir.orgrxlist.comfda.govnih.govfortunejournals.com |

In Vivo Micronucleus Test

Despite its positive findings in in vitro mutagenicity tests, this compound did not exhibit mutagenic activity in vivo in the micronucleus test conducted in mice nih.govfortunejournals.comfda.govnih.govrxlist.comnih.govfortunejournals.com.

Further carcinogenicity studies in experimental animals have provided significant findings:

Intraperitoneal Administration: Repeated intraperitoneal administration of this compound (three times per week for up to 52 weeks) in both rats and mice resulted in the development of peritoneal sarcomas nih.govnih.govscbt.comfda.govnih.govrxlist.comfda.govnih.govinchem.org.

Chronic Oral Dosing: Chronic oral dosing of this compound in rats for up to two years led to the production of malignant tumors in the small intestine and non-glandular stomach. These studies also revealed ulcerative and/or erosive gastritis of the glandular stomach nih.govfda.govnih.govjetir.orgrxlist.comfda.govnih.gov. Squamous cell carcinomas of the non-glandular stomach were observed at all tested doses, while a no-observed-effect-level of 10 mg/kg was identified for tumors (carcinomas and sarcomas) of the small intestine fda.govrxlist.comfda.gov.

The following table provides a summary of the in vivo carcinogenicity studies:

| Animal Model | Administration Route & Duration | Observed Tumors/Effects |

| Rats & Mice | Intraperitoneal (3x/week for up to 52 weeks) | Peritoneal sarcomas nih.govnih.govscbt.comfda.govnih.govrxlist.comfda.govnih.govinchem.org |

| Rats | Oral (up to 2 years) | Malignant tumors of small intestine and non-glandular stomach; ulcerative/erosive gastritis of glandular stomach nih.govfda.govnih.govjetir.orgrxlist.comfda.govnih.gov. Squamous cell carcinomas of non-glandular stomach (all doses); No-observed-effect-level of 10 mg/kg for small intestine tumors fda.govrxlist.comfda.gov. |

Long-term Animal Carcinogenicity Studies (Peritoneal Sarcomas, Gastrointestinal Tumors)

Long-term animal carcinogenicity studies have provided substantial evidence regarding the carcinogenic potential of this compound, particularly concerning the development of peritoneal sarcomas and gastrointestinal tumors in various rodent models. These investigations employed different routes of administration, highlighting site-specific tumor induction.

Peritoneal Sarcomas

Repeated intraperitoneal administration of this compound has consistently led to the induction of peritoneal sarcomas in both rats and mice. Studies indicated that dosing the chemical three times per week for up to 52 weeks resulted in these localized tumors in both sexes of rats and mice fda.govscbt.comnih.govinchem.orggovinfo.govjetir.org.

A detailed bioassay revealed that sarcomas of the abdominal cavity (peritoneum) were significantly observed in dosed Sprague-Dawley rats and B6C3F1 mice, while no such tumors were found in untreated or vehicle controls govinfo.gov. In male rats, a statistically significant dose-related trend (P < 0.001) for peritoneal sarcomas was identified govinfo.gov. High-dose groups of mice also exhibited a statistically significant incidence of these sarcomas compared to vehicle controls (males: 17/21 in high-dose vs. 0/15 in controls, P < 0.001; females: 16/20 in high-dose vs. 0/13 in controls, P < 0.001) govinfo.gov. The morphological characteristics of the sarcomas were noted to be similar across both rat and mouse species govinfo.gov. The findings strongly suggested that the occurrence of these peritoneal tumors was directly related to the intraperitoneal route of administration of this compound govinfo.gov.

Data on Peritoneal Sarcoma Incidence in Animal Studies:

| Animal Model | Administration Route | Duration | Key Finding (Tumor Type) | Incidence in Dosed Group (High-Dose) | Incidence in Control Group | Statistical Significance |

|---|---|---|---|---|---|---|

| Rats (Male) | Intraperitoneal | Up to 52 weeks | Peritoneal Sarcomas | Significant, dose-related trend govinfo.gov | 0/10 | P < 0.001 (dose-related trend) govinfo.gov |

| Rats (Female) | Intraperitoneal | Up to 52 weeks | Peritoneal Sarcomas | 16/30 govinfo.gov | 0/9 | P = 0.004 govinfo.gov |

| Mice (Male) | Intraperitoneal | Up to 52 weeks | Peritoneal Sarcomas | 17/21 govinfo.gov | 0/15 | P < 0.001 govinfo.gov |

Gastrointestinal Tumors

In addition to local peritoneal effects, chronic oral administration of this compound in rats for up to two years resulted in the development of malignant tumors in the small intestine and non-glandular stomach fda.govjetir.org. Squamous cell carcinomas of the non-glandular stomach were observed across all tested doses of the compound fda.gov. For tumors (both carcinomas and sarcomas) in the small intestine, a no-observed-effect-level (NOEL) was established at 10 mg/kg fda.gov. Furthermore, oral dosing also led to ulcerative and/or erosive gastritis in the glandular stomach fda.govjetir.org.

Data on Gastrointestinal Tumor Findings in Rat Studies:

| Animal Model | Administration Route | Duration | Key Finding (Tumor Type) | Specific Observations | No-Observed-Effect-Level (NOEL) |

|---|---|---|---|---|---|

| Rats | Oral | Up to 2 years | Malignant Tumors of Small Intestine | Carcinomas and sarcomas observed fda.gov | 10 mg/kg for small intestine tumors fda.gov |

| Rats | Oral | Up to 2 years | Malignant Tumors of Non-Glandular Stomach | Squamous cell carcinomas observed at all tested doses fda.gov | Not identified for non-glandular stomach fda.gov |

Clinical Research and Therapeutic Modalities of Phenoxybenzamine Hydrochloride

Primary Indications and Approved Therapeutic Uses

Phenoxybenzamine (B1677643) hydrochloride is primarily indicated for the management of hypertensive episodes and sweating associated with pheochromocytoma. drugbank.comprescriberpoint.comdrugs.com

Management of Pheochromocytoma-Induced Hypertension and Sweating

Pheochromocytoma is a rare tumor of the adrenal gland that leads to the overproduction of catecholamines, causing symptoms like high blood pressure and excessive sweating. nih.govnih.gov Phenoxybenzamine is considered a drug of choice for the medical management of pheochromocytoma. drugs.com It works by blocking the effects of the excess catecholamines, thereby controlling blood pressure. bayviewrx.commayoclinic.org In cases where tachycardia is excessive, a beta-blocking agent may be used concurrently. prescriberpoint.com

A crucial application of phenoxybenzamine is in the preoperative preparation of patients for the surgical removal of a pheochromocytoma. nih.govdrugs.com The goal of this preoperative management is to control blood pressure and prevent a hypertensive crisis that can be triggered by anesthesia or manipulation of the tumor during surgery. nih.govclinicsinsurgery.com Studies have shown that preoperative treatment with phenoxybenzamine provides good control of intraoperative hemodynamics. nih.govclinicsinsurgery.com It is often administered for 7 to 14 days before surgery to stabilize the patient's blood pressure. nih.gov While effective, its use can sometimes lead to postoperative hypotension. nih.govnih.gov

Phenoxybenzamine is effective in mitigating hypertensive crises in patients with pheochromocytoma. nih.govbayviewrx.com These crises are characterized by sudden, severe increases in blood pressure due to surges in catecholamine release from the tumor. jacc.org By irreversibly blocking alpha-adrenergic receptors, phenoxybenzamine provides sustained control of blood pressure, which is particularly advantageous in preventing these unpredictable hypertensive episodes. uu.nlnih.gov In situations where a patient experiences a hypertensive crisis despite treatment with a selective alpha-1 blocker like prazosin (B1663645), phenoxybenzamine has been shown to effectively control blood pressure. nih.gov

Investigational and Off-Label Therapeutic Applications

Beyond its primary indication, phenoxybenzamine has been investigated for other therapeutic uses due to its vasodilatory properties. nih.gov

Benign Prostatic Hyperplasia (Historical and Current Research)

Historically, phenoxybenzamine was the first alpha-blocker to be studied and used for the treatment of benign prostatic hyperplasia (BPH) in the 1970s. medscape.comnih.govconsultant360.com Early research, including randomized placebo-controlled studies, demonstrated its effectiveness in relieving lower urinary tract symptoms (LUTS) and improving peak urine flow rates in men with BPH. nih.govnih.gov The mechanism of action involves the blockade of alpha-adrenoceptors in the prostate, leading to smooth muscle relaxation. nih.gov

However, due to its non-selective nature, which results in a higher incidence of side effects, its use for BPH has largely been superseded by more selective alpha-1 receptor antagonists. medscape.comnih.govmedscape.com The American Urological Association (AUA) guidelines currently state that there is insufficient data to recommend phenoxybenzamine for the treatment of LUTS secondary to BPH. medscape.com

Hypoplastic Left Heart Syndrome (HLHS)

Phenoxybenzamine has been used as an emerging treatment strategy in the perioperative management of neonates with hypoplastic left heart syndrome (HLHS), a congenital heart defect where the left side of the heart is severely underdeveloped. nih.govnih.govmedcraveonline.com The therapeutic goal in HLHS is to balance the pulmonary and systemic blood flow. nih.gov

The administration of phenoxybenzamine, a potent systemic vasodilator, is thought to reduce the afterload on the single functional ventricle (the right ventricle). nih.govmedcraveonline.com This vasodilation helps to create a more stable parallel circulation by mitigating fluctuations in systemic vascular resistance that can occur postoperatively. nih.gov Research suggests that this strategy is associated with improved systemic oxygen delivery and may contribute to improved survival rates in these patients. clinicaltrials.govresearchgate.net

Complex Regional Pain Syndrome (CRPS)

Phenoxybenzamine hydrochloride has been utilized in the management of Complex Regional Pain Syndrome (CRPS), a chronic pain condition that typically affects a limb following an injury. nih.govnih.gov Its application in CRPS is considered off-label but is rooted in its antiadrenergic properties. wikipedia.orgbayviewrx.com Evidence suggests that it can be particularly beneficial when administered within the first three months of a CRPS diagnosis. wikipedia.org The hallmarks of CRPS include severe, unremitting burning pain, allodynia (pain from a non-painful stimulus), and hyperalgesia (an exaggerated pain response). nih.gov The affected limb often presents with warmth and edema in the initial weeks, later progressing to a cold and dry state with changes in skin texture, nail deformities, and muscle atrophy. nih.gov

The therapeutic effects of phenoxybenzamine in neuropathic pain associated with CRPS are thought to be multimodal. nih.gov A primary mechanism involves the blockade of α1-adrenergic receptors on blood vessels, which promotes vasodilation and can improve blood perfusion in the affected limb, a significant factor especially in the later, "cold" stages of CRPS. bayviewrx.comnih.gov

Furthermore, phenoxybenzamine is believed to act by blocking adrenergic receptors on afferent sensory fibers, which may contribute to the reduction of the hyperalgesic state. nih.gov Research also points to a potential immunomodulatory and anti-inflammatory role. nih.govnih.gov This may be achieved through the noncompetitive blockade of α2-adrenergic receptors on immune cells like macrophages, which can inhibit the release of pro-inflammatory cytokines. nih.gov The long-lasting, irreversible nature of its receptor blockade may also facilitate a reversal of central nervous system sensitization, a key component of the syndrome. nih.gov Recent studies have also suggested that phenoxybenzamine's effects on gene expression may play a role in pain mediation. nih.gov

| Proposed Mechanisms of Phenoxybenzamine in CRPS | |

|---|---|

| Mechanism | Description |

| α1-Adrenergic Blockade | Induces vasodilation, improving blood flow to the affected limb. bayviewrx.comnih.gov |

| Sensory Nerve Blockade | Blocks adrenergic receptors on afferent sensory fibers, potentially reducing hyperalgesia. nih.gov |

| Immunomodulation | Inhibits pro-inflammatory cytokine release from macrophages via α2-adrenergic receptor blockade. nih.gov |

| Central Sensitization Reversal | Long-term receptor blockade may help reverse central nervous system sensitization. nih.gov |

| Gene Expression Modification | Influences gene expression related to pain mediation pathways. nih.gov |

Male Contraception Research

Phenoxybenzamine has been investigated for its potential as a male contraceptive agent. nih.govwikipedia.org This research is based on its ability to block ejaculation without negatively impacting semen quality or the ability to achieve orgasm. wikipedia.org

The contraceptive effect of phenoxybenzamine is attributed to its blockade of alpha-1 adrenoceptors located in the longitudinal muscles of the vas deferens. wikipedia.org This action leads to a reversible paralysis of the muscles in the vas deferens, ampulla, and ejaculatory ducts, resulting in aspermia (the absence of sperm in the ejaculate) during orgasm. wikipedia.orgnih.gov Studies in male rats have demonstrated that treatment with this compound caused temporary infertility that was fully reversible upon cessation of the drug. nih.govcapes.gov.br These studies also noted a significant increase in the number of spermatozoa in the epididymis and vas deferens, indicating a cessation of sperm transport rather than an effect on sperm production. nih.govcapes.gov.br Importantly, this effect on ejaculation is completely reversible. wikipedia.orgnih.gov

| Research Findings on Phenoxybenzamine for Male Contraception | ||

|---|---|---|

| Study Type | Key Findings | Reference |

| Human Studies/Reviews | Blocks ejaculation without affecting semen quality or orgasm; effect is reversible. wikipedia.orgnih.gov Results in aspermia. nih.gov | wikipedia.org, nih.gov |

| Animal (Rat) Studies | Caused reversible infertility. Increased spermatozoa in epididymis and vas deferens, indicating sperm transport cessation. nih.govcapes.gov.br No changes in sexual behavior or testosterone (B1683101) levels. nih.gov | nih.gov, capes.gov.br |

Micturition Disorders and Neurogenic Bladder

Phenoxybenzamine has been used off-label in the treatment of various micturition disorders. medicaldialogues.indrugs.com These include issues arising from a neurogenic bladder, functional outlet obstruction, and partial prostatic obstruction. nih.govmedicaldialogues.indrugs.com Its therapeutic action in this context stems from its ability to relax the urethra, which in turn facilitates easier bladder emptying. nih.govmims.com The mechanism involves a long-lasting, noncompetitive alpha-adrenergic blockade of the postganglionic synapses in the smooth muscles of the urogenital tract. nih.govplos.org

Potential Role in Carcinoid Tumor Treatment

Due to its antagonistic effects on the 5-HT2A receptor, phenoxybenzamine has demonstrated utility in the management of carcinoid tumors. wikipedia.org These tumors can secrete large quantities of serotonin (B10506), leading to symptoms such as diarrhea, bronchoconstriction, and flushing. wikipedia.org By blocking these serotonin receptors, phenoxybenzamine can help to alleviate these symptoms.

Applications in Cardiac Surgery for Hemodynamic Optimization

Phenoxybenzamine has found a role in cardiac surgery, particularly in pediatric cases, for optimizing hemodynamic stability. clinicaltrials.govresearchgate.net Its use is aimed at reducing systemic vascular resistance, which can improve systemic oxygen delivery and balance the pulmonary to systemic blood flow. researchgate.netnih.gov In procedures such as the Norwood procedure for hypoplastic left heart syndrome, afterload reduction with phenoxybenzamine has been associated with improved systemic oxygen delivery and stabilization of systemic vascular resistance. nih.govclinicaltrials.gov The vasodilation it induces allows for low-pressure, high-flow systemic perfusion during cardiopulmonary bypass, which has been linked to more uniform body cooling and rewarming, and improved tissue perfusion. clinicaltrials.gov

| Applications of Phenoxybenzamine in Cardiac Surgery | ||

|---|---|---|

| Application | Mechanism/Benefit | Reference |

| Hemodynamic Optimization | Reduces systemic vascular resistance, improving systemic oxygen delivery. researchgate.netnih.gov | nih.gov, researchgate.net |

| Hypoplastic Left Heart Syndrome (Norwood Procedure) | Reduces afterload, improving systemic oxygen delivery and stabilizing systemic vascular resistance. nih.govclinicaltrials.gov | nih.gov, clinicaltrials.gov |

| Cardiopulmonary Bypass | Promotes uniform body cooling/rewarming and improves tissue perfusion. clinicaltrials.gov | clinicaltrials.gov |

Studies in Septic Shock Management

This compound has been investigated for its potential role in the management of septic shock. umaryland.edu The rationale for its use stems from its function as a nonselective, irreversible alpha-adrenergic receptor antagonist, which can counteract the intense vasoconstriction that characterizes the shock state. umaryland.edudtic.mil Research has explored its administration with the goal of improving hemodynamic deficits when conventional therapies have failed. dtic.mil

Studies involving patients with refractory clinical shock have monitored physiological parameters following the administration of phenoxybenzamine. dtic.mil The observed pattern of response in some studies suggests that the compound may improve cardiac function and, consequently, enhance tissue capillary perfusion. dtic.mil Clinical evaluations and trials have been conducted to assess these therapeutic concepts. nih.gov For instance, one study from 1966 evaluated phenoxybenzamine as a therapeutic agent in septic shock. nih.gov More recent literature also acknowledges its nominated use for septic shock management, typically via intravenous injection, although this route is not commercially available. umaryland.edu While animal models have shown some favorable outcomes with anti-inflammatory treatments in experimental sepsis, translating these results to human clinical trials has proven challenging. tandfonline.com

Pharmacokinetic and Bioequivalence Studies in Humans

The pharmacokinetic profile of this compound has been characterized through various human studies, which are essential for understanding its therapeutic action and for the development of generic equivalents.

Following oral administration, this compound is absorbed incompletely and variably from the gastrointestinal tract. medicaldialogues.in Studies indicate that approximately 20% to 30% of the orally administered dose is absorbed in its active form. medicaldialogues.indrugbank.comprescriberpoint.comdrugs.comwikidoc.orgnih.govscientiaricerca.com This limited bioavailability is a key characteristic of the drug's pharmacokinetic profile. medicaldialogues.in The onset of action after an oral dose is typically within 2 hours. medicaldialogues.in

Once absorbed, phenoxybenzamine is distributed in the body and is known to accumulate in adipose tissues. medicaldialogues.in The elimination half-life of intravenously administered this compound is approximately 24 hours. drugbank.comprescriberpoint.comwikidoc.orgnih.gov However, the half-life for the orally administered form has not been precisely determined. prescriberpoint.comwikidoc.orgnih.gov The effects of the drug are long-lasting due to its irreversible binding to alpha-receptors. wikipedia.org Demonstrable effects from a single intravenous dose can persist for at least three to four days, and the effects of daily oral administration are cumulative for nearly a week. prescriberpoint.comwikidoc.org

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Bioavailability (Oral) | 20% - 30% | medicaldialogues.indrugbank.comscientiaricerca.com |

| Absorption (Oral) | Incomplete and variable | medicaldialogues.inunboundmedicine.com |

| Distribution | Accumulates in adipose tissues | medicaldialogues.in |

| Elimination Half-life (IV) | Approximately 24 hours | drugbank.comprescriberpoint.comwikidoc.orgunboundmedicine.com |

| Elimination Half-life (Oral) | Not known | prescriberpoint.comwikidoc.orgnih.gov |

| Duration of Action | ≥3-4 days due to irreversible binding | medicaldialogues.inprescriberpoint.comwikidoc.org |

The primary site of metabolism for phenoxybenzamine is the liver. medicaldialogues.inunboundmedicine.comnih.gov The metabolic process occurs via dealkylation, transforming the compound into its metabolite, N-phenoxyisopropyl-benzylamine. medicaldialogues.in Following metabolism, the byproducts are excreted from the body mainly through urine and bile. medicaldialogues.in A smaller portion, about 10%, may be excreted in the urine as an unchanged drug. nih.gov

The development of generic versions of this compound requires rigorous bioequivalence studies to ensure they are therapeutically equivalent to the reference listed drug (RLD), Dibenzyline. scientiaricerca.comfda.gov These studies compare the rate and extent of absorption of the generic and reference drugs. A generic product is considered bioequivalent if the 90% confidence intervals for the ratio of the area under the concentration-time curve (AUC) and the maximum concentration (Cmax) fall within the FDA's acceptance range, typically 80-125%. nih.gov

One such study evaluated a generic 10 mg capsule formulation against the Dibenzyline 10 mg capsule in healthy volunteers under fasting conditions. scientiaricerca.com The results showed that the test formulation was bioequivalent to the reference product, with no statistically significant differences in relative bioavailability or other pharmacokinetic parameters. scientiaricerca.com The FDA has approved several generic this compound formulations based on Abbreviated New Drug Applications (ANDAs) that demonstrated bioequivalence. fda.govdrugs.com

Table 2: FDA-Approved Generic this compound Formulations